molecular formula C18H21N5O5 B13738364 N6-(P-Hydroxyphenethyl)-adenosine)

N6-(P-Hydroxyphenethyl)-adenosine)

Cat. No.: B13738364
M. Wt: 387.4 g/mol
InChI Key: PQXJDJJHXDEVFF-SCFUHWHPSA-N
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Description

Overview of Endogenous Adenosine (B11128) and its Multifaceted Physiological Roles

Endogenous adenosine is a ubiquitous purine (B94841) nucleoside that plays a fundamental role in human biology, acting as a key regulator in numerous physiological and pathophysiological processes. nih.govnih.gov It is a breakdown product of adenosine triphosphate (ATP) and its levels can increase rapidly in response to cellular stress, such as hypoxia or inflammation, where it often acts as a protective signal. nih.gov Adenosine's influence extends across various organ systems, including the cardiovascular, central nervous, immune, respiratory, and renal systems. nih.govnih.gov In the cardiovascular system, it is known for its potent vasodilatory effects, which increase blood flow, and its ability to modulate heart rate and protect the heart from ischemia-reperfusion injury. nih.govacs.org Furthermore, adenosine is involved in regulating inflammation, sleep, and neurotransmitter release. nih.govnih.gov

Elucidation of the Purinergic Receptor System: Subtypes (A1, A2A, A2B, A3) and Their General Functional Modalities

Adenosine exerts its effects by binding to four distinct G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. researchgate.net These receptors are distributed throughout the body and mediate different, sometimes opposing, physiological responses. researchgate.net The A1 and A3 receptors typically couple to inhibitory G proteins (Gαi/o), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. chemicalbook.com Conversely, the A2A and A2B receptors couple to stimulatory G proteins (Gαs), which results in an increase in cAMP production. chemicalbook.com

These receptors exhibit different affinities for adenosine. A1 and A2A receptors have high affinity, being activated by physiological concentrations of adenosine, while the A2B receptor has a lower affinity and is thought to be primarily activated under conditions of significant cellular stress or injury when adenosine levels are markedly elevated. chemicalbook.comnih.gov The A3 receptor also has a high affinity for adenosine. chemicalbook.com This differential expression and affinity allow for fine-tuned regulation of cellular function in response to varying levels of extracellular adenosine.

Receptor SubtypeG-Protein CouplingGeneral FunctionAffinity for Adenosine
A1 Gαi/o (Inhibitory)Cardioprotective, anti-inflammatory, neural inhibitionHigh
A2A Gαs (Stimulatory)Vasodilation, anti-inflammatory, neural modulationHigh
A2B Gαs (Stimulatory)Vasodilation, pro-inflammatory/pro-angiogenicLow
A3 Gαi/o (Inhibitory)Pro-inflammatory/anti-inflammatory, cell proliferation/apoptosisHigh

Historical Development and Significance of N6-Substituted Adenosine Analogues in Chemical Biology and Pharmacology Research

The therapeutic potential of adenosine itself is limited by its rapid metabolism. nih.gov This led to the development of synthetic adenosine analogues, with modifications designed to enhance stability, receptor selectivity, and efficacy. A particularly fruitful area of research has been the synthesis of N6-substituted adenosine analogues. nih.gov Early research in the 1980s demonstrated that attaching various chemical groups to the N6 position of the adenosine molecule could produce compounds with potent and, in some cases, receptor-selective activities. acs.org

For instance, studies have shown that N6-substitution can lead to analogues with significant antihypertensive or antitumor properties. nih.gov The nature of the substituent at the N6 position is a critical determinant of the analogue's affinity and selectivity for the different adenosine receptor subtypes. nih.gov For example, N6-cycloalkyl substitutions often confer high selectivity for the A1 receptor, while other modifications can enhance affinity for A2A or A3 receptors. nih.govnih.gov

The compound N6-(p-Hydroxyphenethyl)-adenosine emerged from research focused on platelet aggregation inhibitors. chemicalbook.comnih.gov Studies on a series of N6-substituted adenosines identified this compound as an anti-platelet aggregation agent with notable anticoagulant activity, highlighting its potential for investigation in the context of cardiovascular diseases. chemicalbook.comnih.gov The presence of the N6-(p-hydroxyphenethyl) group is a key structural feature, and research on related molecules has explored how such substitutions influence interactions with adenosine receptors, particularly enhancing affinity at the A3 receptor subtype in certain molecular contexts. nih.gov This ongoing research underscores the importance of N6-substituted analogues as valuable chemical tools and potential therapeutic leads.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H21N5O5

Molecular Weight

387.4 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[2-(4-hydroxyphenyl)ethylamino]purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C18H21N5O5/c24-7-12-14(26)15(27)18(28-12)23-9-22-13-16(20-8-21-17(13)23)19-6-5-10-1-3-11(25)4-2-10/h1-4,8-9,12,14-15,18,24-27H,5-7H2,(H,19,20,21)/t12-,14-,15-,18-/m1/s1

InChI Key

PQXJDJJHXDEVFF-SCFUHWHPSA-N

Isomeric SMILES

C1=CC(=CC=C1CCNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1=CC(=CC=C1CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)O

Origin of Product

United States

Discovery and Preclinical Characterization of N6 P Hydroxyphenethyl Adenosine

Methodologies for the Chemical Synthesis and Derivatization of N6-Substituted Adenosines

The synthesis of N6-substituted adenosines, a class of compounds with a wide spectrum of biological activities, has been a subject of extensive research. Several methods have been developed to achieve the regioselective modification of the adenosine (B11128) scaffold at the N6-position.

A prevalent and effective strategy involves the regioselective alkylation of a protected adenosine derivative. Typically, N6-acetyl-2',3',5'-tri-O-acetyladenosine is used as the starting material. This compound can be reacted with various alkyl halides in the presence of a base to introduce a substituent at the N6-position. nih.gov A sterically hindered, strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often employed as it is soluble in many organic solvents, facilitating a homogeneous reaction mixture. researchgate.net This method is advantageous due to the commercial availability of a vast library of alkyl halides, allowing for the synthesis of a diverse range of N6-substituted adenosines under mild conditions. nih.gov

Another powerful technique for the synthesis of these compounds is the Mitsunobu reaction . nih.govresearchgate.net This reaction allows for the alkylation of the N6-position using a broad range of primary and secondary alcohols. researchgate.net The reaction is typically carried out using a phosphine, such as triphenylphosphine (B44618) (Ph3P), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). researchgate.net The Mitsunobu reaction offers a milder alternative to some traditional alkylation methods and has been successfully applied to N6-acetyl-2',3',5'-tri-O-acetyladenosine and N6-Boc protected adenosine to produce N6-alkylated products regioselectively. researchgate.net

The Dimroth rearrangement is another important reaction in the synthesis of N6-substituted adenosines. researchgate.net This rearrangement involves the isomerization of 1-substituted adenosines to their N6-substituted counterparts, often under basic conditions, such as treatment with aqueous ammonia. researchgate.netnih.gov The process generally involves the opening of the pyrimidine (B1678525) ring followed by its re-closure. nih.gov The rate of the Dimroth rearrangement can be influenced by various factors, including the substituents on the adenosine molecule. researchgate.net For instance, the rearrangement of 1-N-benzyl and 1-N-isopentenyladenosines proceeds much more slowly than that of 1-N-methyladenosine. researchgate.net

Early Stage Biological Screening and Identification of N6-(p-Hydroxyphenethyl)-adenosine as a Research Lead

The identification of N6-(p-Hydroxyphenethyl)-adenosine as a research lead likely emerged from broader screening programs focused on N6-substituted adenosine analogues for their potential to interact with specific biological targets, most notably adenosine receptors.

Adenosine receptors, which are G protein-coupled receptors, are classified into four subtypes: A1, A2A, A2B, and A3. These receptors are involved in a multitude of physiological processes, making them attractive targets for therapeutic intervention. The screening of libraries of N6-substituted adenosines against these receptor subtypes is a common strategy in drug discovery.

Research on N6-(arylalkyl)adenosines has shown that modifications to the arylalkyl group can lead to potent and selective receptor agonists. nih.gov For example, N6-(1-naphthylmethyl)adenosine was identified as a potent A2 agonist. nih.gov Such findings would have encouraged the synthesis and evaluation of other N6-arylalkyl derivatives, including those with a phenethyl group.

The presence of a hydroxyl group on the phenyl ring, as in N6-(p-Hydroxyphenethyl)-adenosine, is also a key structural feature. This hydroxyl group can participate in hydrogen bonding interactions within the receptor binding pocket, potentially enhancing affinity and/or selectivity. The investigation of N6-(p-sulfophenyl)alkyl derivatives of adenosine, which were designed to be peripherally selective, further underscores the importance of substitutions on the phenyl ring for modulating the pharmacological profile of these compounds. nih.gov

Furthermore, related compounds have shown promise in specific therapeutic areas. For example, some N6-substituted adenosines have been investigated for their anti-platelet aggregation effects, potentially through interaction with P2Y receptors. chemicalbook.com Others have been explored for their neuroprotective properties. The discovery of proneurogenic and neuroprotective small molecules often involves high-throughput screening of chemical libraries. nih.gov Given that adenosine receptor agonists are known to have neuroprotective effects, it is plausible that N6-(p-Hydroxyphenethyl)-adenosine was identified in such a screening campaign.

The table below summarizes the biological activities of some N6-substituted adenosine derivatives, providing a context for the potential screening targets for N6-(p-Hydroxyphenethyl)-adenosine.

Compound NameBiological ActivityReceptor Target(s)
N6-(1-naphthylmethyl)adenosinePotent A2 agonistA2 Adenosine Receptor
N6-(9-fluorenylmethyl)adenosinePotent A2 agonistA2 Adenosine Receptor
N6-(p-sulfophenyl)adenosinePotent A1 adenosine agonistA1 Adenosine Receptor
Platelet aggregation-IN-2Anti-platelet aggregation agentP2Y Receptors (potential)

Based on the collective evidence from SAR studies and the biological activities of related compounds, N6-(p-Hydroxyphenethyl)-adenosine was likely synthesized and screened as part of a broader effort to develop novel adenosine receptor modulators with potential therapeutic applications in areas such as cardiovascular disease or neurodegenerative disorders. Its specific substitution pattern would have been a rational design choice based on the known importance of the N6-substituent for receptor interaction.

Molecular Pharmacology of N6 P Hydroxyphenethyl Adenosine at Adenosine Receptors

Radioligand Binding Studies and Quantitative Receptor Affinity Profiling

Radioligand binding assays are crucial in determining the affinity of a compound for a specific receptor. These studies typically involve competing the unlabeled compound of interest, in this case, N6-(p-Hydroxyphenethyl)-adenosine, with a radiolabeled ligand known to bind to the receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, from which the equilibrium dissociation constant (Ki) can be calculated. The Ki value represents the affinity of the compound for the receptor.

Interaction with Adenosine (B11128) A1 Receptor Subtype

N6-(p-Hydroxyphenethyl)-adenosine has demonstrated a notable affinity for the A1 adenosine receptor. Studies have reported Ki values of 11.8 nM for rat A1 receptors and 30.1 nM for human A1 receptors. targetmol.commedchemexpress.com This indicates a high affinity of the compound for this receptor subtype in both species. The A1 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Table 1: Affinity of N6-(p-Hydroxyphenethyl)-adenosine for A1 Adenosine Receptor

SpeciesKi (nM)
Rat11.8
Human30.1

Interaction with Adenosine A2A Receptor Subtype

In contrast to its high affinity for the A1 receptor, N6-(p-Hydroxyphenethyl)-adenosine exhibits a lower affinity for the A2A adenosine receptor. In Chinese Hamster Ovary (CHO) cells, the compound inhibited the A2A receptor with IC50 values of 560 nM in rat and 2250 nM in human. medchemexpress.com The A2A receptor, another GPCR, typically couples to Gs proteins, activating adenylyl cyclase and increasing intracellular cAMP levels. The significantly higher IC50 values for the A2A receptor compared to the Ki values for the A1 receptor suggest a degree of selectivity of N6-(p-Hydroxyphenethyl)-adenosine for the A1 subtype.

Table 2: Inhibitory Concentration of N6-(p-Hydroxyphenethyl)-adenosine at A2A Adenosine Receptor

SpeciesIC50 (nM)
Rat560
Human2250

Interaction with Adenosine A2B Receptor Subtype

The A2B adenosine receptor is generally characterized by its lower affinity for adenosine and its analogs compared to the A1 and A2A subtypes. nih.gov While specific Ki or IC50 values for the interaction of N6-(p-Hydroxyphenethyl)-adenosine with the A2B receptor are not prominently available in the reviewed literature, the general understanding of A2B pharmacology suggests that the affinity would likely be lower than that for the A1 receptor. nih.govsemanticscholar.org

Interaction with Adenosine A3 Receptor Subtype

N6-(p-Hydroxyphenethyl)-adenosine has been shown to have a very high affinity for the human A3 adenosine receptor, with a reported Ki value of 0.63 nM. targetmol.commedchemexpress.com This affinity is notably higher than its affinity for the human A1 receptor. The A3 receptor, like the A1 receptor, primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase. nih.govnih.gov The potent interaction with the A3 receptor highlights a significant aspect of the compound's pharmacological profile.

Table 3: Affinity of N6-(p-Hydroxyphenethyl)-adenosine for Human A3 Adenosine Receptor

SpeciesKi (nM)
Human0.63

Characterization of Receptor Selectivity and Intrinsic Activity (Agonism/Antagonism)

Based on the available binding affinity data, N6-(p-Hydroxyphenethyl)-adenosine demonstrates a clear selectivity profile. It is a potent agonist at the human A3 adenosine receptor, with a sub-nanomolar Ki value. targetmol.commedchemexpress.com It also displays high affinity for the rat and human A1 adenosine receptors. targetmol.commedchemexpress.com In contrast, its affinity for the A2A adenosine receptor is considerably lower, indicating selectivity for A1 and A3 receptors over the A2A subtype. medchemexpress.com

The functional activity of N6-(p-Hydroxyphenethyl)-adenosine is characterized as agonistic. As an adenosine derivative, it is classified as an adenosine receptor agonist, meaning it binds to and activates the receptor, eliciting a biological response similar to the endogenous ligand, adenosine. targetmol.commedchemexpress.com The activation of A1 and A3 receptors typically leads to the inhibition of adenylyl cyclase, a hallmark of agonist activity at these Gi-coupled receptors. nih.govnih.gov

Examination of Stereospecificity in N6-(P-Hydroxyphenethyl)-adenosine Receptor Interactions

The stereochemistry of N6-substituted adenosine analogs can significantly influence their affinity and efficacy at adenosine receptors. nih.gov For instance, studies on related compounds like N6-(1-phenylethyl)adenosine have shown that the R- and S-isomers can exhibit different binding affinities, particularly at rat A3 receptors. nih.govresearchgate.net While specific studies focusing solely on the stereoisomers of N6-(p-Hydroxyphenethyl)-adenosine were not found in the provided search results, the principle of stereoselectivity is well-established for N6-substituted adenosines. It is plausible that the R- and S-enantiomers of N6-(p-Hydroxyphenethyl)-adenosine would also display differential affinities for the various adenosine receptor subtypes, a hypothesis that would require further experimental validation. This is supported by the general observation that the A3 receptor's affinity and efficacy for N6-arylethyl adenosines are highly dependent on stereochemistry. nih.gov

Influence of Guanine (B1146940) Nucleotides and Divalent Cations on N6-(P-Hydroxyphenethyl)-adenosine Receptor Binding

The interaction of agonists with G protein-coupled receptors, including the adenosine receptors, is intricately modulated by the presence of guanine nucleotides and divalent cations. These allosteric modulators can significantly alter the binding affinity of ligands like N6-(p-hydroxyphenethyl)-adenosine, providing insights into the receptor's activation state and its coupling to intracellular signaling pathways.

Guanine nucleotides, such as guanosine (B1672433) triphosphate (GTP) and its non-hydrolyzable analogs, play a crucial role in the dissociation of the G protein from the receptor, a key step in the signal transduction cascade. This dissociation event typically leads to a decrease in the receptor's affinity for agonists. Research on adenosine A1 receptor agonists has consistently demonstrated this phenomenon. For instance, the binding of the potent A1 agonist [³H]N6-cyclohexyladenosine ([³H]CHA) to brain membranes is reduced by approximately 50% in the presence of micromolar concentrations of GTP. nih.gov This reduction in agonist potency is a hallmark of agonist binding to a G protein-coupled receptor and is used to characterize the agonist nature of a compound. nih.gov

While direct studies on N6-(p-hydroxyphenethyl)-adenosine are limited, research on the structurally related compound N6-p-hydroxyphenylisopropyladenosine (HPIA) has shown that its binding to Ri adenosine receptors (an earlier classification for A1 receptors) is indeed regulated by guanine nucleotides. nih.gov This suggests that N6-(p-hydroxyphenethyl)-adenosine, as an agonist, would exhibit similar regulation, with its binding affinity being attenuated in the presence of GTP. This effect is a consequence of the receptor shifting from a high-affinity state when coupled to a G protein to a low-affinity state when the G protein is released upon binding GTP.

Divalent cations are also critical regulators of agonist binding to adenosine A1 receptors. The removal of endogenous divalent cations, for example through treatment with EDTA, has been shown to inhibit the binding of A1 receptor agonists. nih.gov Conversely, the addition of specific divalent cations can enhance agonist binding. Studies with [³H]CHA have revealed that manganese (Mn²⁺), magnesium (Mg²⁺), and calcium (Ca²⁺) can significantly increase its specific binding to brain membranes, an effect that is particularly pronounced after EDTA preincubation. nih.gov

The mechanisms by which divalent cations modulate agonist binding can vary. For example, in studies on rat cerebral cortex membranes, Ca²⁺ and Mn²⁺ were found to increase the maximal number of binding sites (Bmax) for [³H]-cyclohexyladenosine without altering the dissociation constant (Kd), whereas Mg²⁺ decreased the Kd value without changing the Bmax. nih.gov When Ca²⁺ and Mg²⁺ were both present, the Kd resembled that seen with Mg²⁺ alone, and the Bmax was similar to that observed with Ca²⁺ alone. nih.gov The binding of HPIA has also been confirmed to be regulated by divalent cations. nih.gov This body of evidence strongly suggests that the binding of N6-(p-hydroxyphenethyl)-adenosine to A1 adenosine receptors is similarly dependent on and modulated by the presence of divalent cations.

The table below summarizes the typical effects of guanine nucleotides and divalent cations on agonist binding at A1 adenosine receptors, based on studies with related agonists.

ModulatorAgonistReceptor SourceEffect on BindingReference
Guanine Nucleotides (GTP)[³H]N6-cyclohexyladenosineGuinea pig and bovine brain membranesDecreased agonist binding by ~50% nih.gov
Guanine Nucleotides[¹²⁵I]N6-p-hydroxyphenylisopropyladenosineRat cerebral cortex membranesRegulated binding nih.gov
Divalent Cations (Mn²⁺, Mg²⁺, Ca²⁺)[³H]N6-cyclohexyladenosineGuinea pig brain (after EDTA)Increased specific binding by 150-170% nih.gov
Divalent Cations (Ca²⁺, Mn²⁺)[³H]-cyclohexyladenosineRat cerebral cortex membranesIncreased Bmax, no change in Kd nih.gov
Divalent Cations (Mg²⁺)[³H]-cyclohexyladenosineRat cerebral cortex membranesDecreased Kd, no change in Bmax nih.gov

Table 1: Influence of Guanine Nucleotides and Divalent Cations on Agonist Binding to A1 Adenosine Receptors

Structure Activity Relationship Sar Studies of N6 Substituted Adenosine Analogues

Systematic Investigation of N6-Substituent Modifications and Their Impact on Adenosine (B11128) Receptor Affinity and Selectivity

Systematic modifications of the N6-substituent have yielded a wealth of SAR data, demonstrating that even minor structural changes can profoundly alter a ligand's interaction with adenosine receptors.

The size, shape, and lipophilicity of the N6-substituent are critical determinants of receptor affinity and selectivity. For instance, at the A1 receptor, there is a greater tolerance for bulky N6-substituents compared to the A2A receptor. nih.gov N6-cycloalkyladenosines, such as N6-cyclopentyladenosine (CPA), are potent and selective A1 agonists. nih.govrndsystems.com A study screening 145 different N6-substituted adenosines found that analogues with aliphatic substituents containing four or more methylene (B1212753) residues, or those with a halo-phenyl substituent, demonstrated high affinity for the A1 receptor. nih.gov

In contrast, substitutions with smaller alkyl groups have been associated with selectivity for the human A3 adenosine receptor. nih.gov Numerous N6-arylmethyl analogues, including those with a benzyl (B1604629) substituent, tend to bind more potently to A1 and A3 receptors over A2A receptors. nih.govnih.gov The nature and position of substituents on an aromatic ring can further fine-tune this selectivity. For example, in a series of N6-(substituted-benzyl)adenosines, a 4-methoxy group was found to enhance A3 selectivity. nih.gov The stereochemistry of the N6-substituent is also a crucial factor, with the A1 receptor showing greater stereoselectivity towards asymmetric aralkyl groups than the A2A receptor. nih.gov

Compound/Substituent ClassReceptor Subtype(s) of Highest AffinityKey Structural Features Influencing Activity
N6-Cycloalkyladenosines (e.g., CPA) A1High A1 selectivity and potency. nih.govrndsystems.com
N6-Phenethyladenosines A2APotent at A2A receptors. nih.gov
N6-(Halophenyl)adenosines A1High affinity for the A1 receptor. nih.gov
N6-Arylmethyladenosines (Benzyl) A1, A3Generally more potent at A1/A3 vs. A2A. nih.gov
N6-(3-Iodobenzyl)adenosine A3Introduction of a 3-iodo substituent enhances A3 affinity. nih.gov
N6-(endo-Norbornyl)adenosine A1Highly selective for A1 receptors. nih.gov

Analysis of the Hydroxyphenethyl Moiety's Contribution to Receptor Recognition and Ligand Efficacy

The p-hydroxy group on the phenyl ring introduces a polar hydrogen-bonding capability. This hydroxyl group can form specific hydrogen bond interactions with amino acid residues in the receptor's binding pocket, such as serine, threonine, or tyrosine, which are not possible for an unsubstituted phenethyl group. This additional interaction can enhance binding affinity and potentially influence efficacy (the ability of the ligand to activate the receptor). The position of this hydroxyl group is critical; moving it to the meta or ortho position would alter the geometry of this potential hydrogen bond and thus change the binding characteristics. While direct studies on N6-(p-Hydroxyphenethyl)-adenosine are limited, research on related compounds, like N6-(p-sulfophenyl)adenosine, which also features a polar substituent at the para position, has shown high A1 affinity and potent agonist activity. cam.ac.uk This suggests that substitution at the para-position of the N6-phenylalkyl moiety can be exploited to achieve potent and selective ligands.

Computational Approaches in Ligand-Receptor Docking and Conformational Analysis

Computational chemistry has become an indispensable tool for understanding the interactions between ligands like N6-(p-Hydroxyphenethyl)-adenosine and their receptors. Molecular docking simulations are used to predict the most likely binding pose of a ligand within the receptor's binding site. researchgate.net These models are often built based on the crystal structures of related G protein-coupled receptors (GPCRs), such as the A2A adenosine receptor.

For N6-substituted analogues, docking studies help to visualize how the substituent fits into the binding pocket. For example, simulations can reveal a specific subpocket that accommodates the p-hydroxyphenethyl group and identify the key amino acid residues it interacts with. Molecular dynamics (MD) simulations can further refine this by modeling the dynamic movements of the ligand-receptor complex over time, providing insights into the stability of the binding pose and the role of specific interactions, such as the hydrogen bond formed by the p-hydroxy group. acs.org

These computational approaches were used in the development of A3-selective agonists, where a model of the A3 receptor binding site was proposed based on an A1 receptor model. nih.gov More recently, structure-based virtual screening of millions of compounds against A1R and A2AR crystal structures has been used to identify novel subtype-selective ligands by exploiting non-conserved subpockets in the binding sites. Such in silico studies are crucial for rationalizing observed SAR data and for guiding the design of new, more potent, and selective analogues. cam.ac.uk

Rational Design and Synthetic Strategies for Novel N6-(P-Hydroxyphenethyl)-adenosine) Derivatives with Enhanced Pharmacological Profiles

The rational design of novel derivatives of N6-(p-Hydroxyphenethyl)-adenosine builds upon the SAR and computational insights. The goal is to modify the structure to improve properties like receptor affinity, selectivity, or metabolic stability. For example, based on SAR data indicating that N6-phenethyl groups favor A1/A2A affinity, a medicinal chemist might design derivatives with additional substitutions on the phenyl ring to enhance A3 selectivity or introduce features to reduce metabolism. nih.govnih.gov

Synthetic strategies for creating N6-substituted adenosine derivatives are well-established. A common and efficient method involves the nucleophilic substitution of a suitable leaving group at the 6-position of the purine (B94841) ring. nih.gov A highly facile, one-step synthesis treats inosine, without the need for protecting the sugar hydroxyl groups, with the desired amine (e.g., p-hydroxyphenethylamine) in the presence of a coupling agent like BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate). nih.gov

Another versatile approach starts with a 6-chloropurine (B14466) ribonucleoside, such as 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-iodopurine. nih.gov This allows for selective substitution at the C6 position with an amine, followed by further modifications at the C2 position, enabling the creation of a diverse library of compounds. nih.gov More complex designs, such as bitopic ligands where the adenosine pharmacophore is linked to an allosteric modulator, have also been synthesized to achieve biased agonism—activating specific downstream signaling pathways while avoiding others that cause side effects. nih.gov These synthetic routes provide the flexibility needed to systematically explore the chemical space around the N6-(p-Hydroxyphenethyl)-adenosine scaffold to develop derivatives with superior pharmacological profiles. nih.gov

Cellular and Biochemical Mechanisms of Action of N6 P Hydroxyphenethyl Adenosine

Modulation of Adenylate Cyclase Activity in Cellular Systems

N6-(p-Hydroxyphenethyl)-adenosine, like other adenosine (B11128) analogues, can influence the activity of adenylate cyclase, a key enzyme in the production of the second messenger cyclic adenosine monophosphate (cAMP). In some cellular contexts, adenosine analogues are known to inhibit adenylate cyclase. nih.govnih.gov For instance, in 3T3-L1 adipocytes, the adenosine analogue N6-(L-2-phenylisopropyl)-adenosine (PIA) has been shown to suppress the isoproterenol-stimulated activity of adenylate cyclase in particulate preparations. nih.gov This inhibitory effect on adenylate cyclase is a crucial mechanism by which adenosine analogues can modulate cellular responses.

Conversely, the regulation of adenylate cyclase can be complex and isoform-specific. Protein kinase A (PKA), which is activated by cAMP, can in turn phosphorylate and regulate adenylate cyclase isoforms. nih.govfrontiersin.org For example, PKA-mediated phosphorylation of adenylyl cyclase 6 (AC6) leads to a reduction in its stimulation by the Gαs subunit, representing a negative feedback loop. nih.govfrontiersin.org The specific effects of N6-(p-Hydroxyphenethyl)-adenosine on different adenylate cyclase isoforms and the interplay with other regulatory proteins are areas of ongoing research.

Coupling to G Protein Signaling Pathways

The actions of N6-(p-Hydroxyphenethyl)-adenosine are often mediated through its interaction with adenosine receptors, which are a class of G protein-coupled receptors (GPCRs). plos.org These receptors are integral membrane proteins that, upon ligand binding, activate intracellular signaling cascades through heterotrimeric G proteins. nih.gov G proteins consist of α, β, and γ subunits. nih.gov

The specific G protein family to which an adenosine receptor subtype couples determines the downstream cellular response. The primary G protein families involved in cardiac function, for example, include Gαs, Gαi/o, Gαq/11, and Gα12/13. nih.gov Adenosine receptors can couple to different G proteins, leading to either stimulation (via Gαs) or inhibition (via Gαi/o) of adenylate cyclase, or activation of other signaling pathways such as the phospholipase C pathway (via Gαq/11). nih.govnih.gov The inhibitory effects of some adenosine analogues on adenylate cyclase are mediated by pertussis toxin-sensitive G proteins, suggesting the involvement of the Gi/o family. nih.gov

Regulation of Intracellular Calcium Dynamics

N6-(p-Hydroxyphenethyl)-adenosine and related compounds can influence intracellular calcium (Ca2+) levels, a critical second messenger involved in a vast array of cellular processes. Adenosine receptors, in certain cellular contexts, are coupled to the Gαq protein subunit, which activates phospholipase C. plos.org This enzyme cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. nih.gov

Studies on other adenosine derivatives have highlighted their role as calcium antagonists, capable of inhibiting muscle contraction. plos.org This suggests that N6-(p-Hydroxyphenethyl)-adenosine may also modulate Ca2+ channels or other components of the calcium signaling toolkit. The regulation of intracellular Ca2+ can occur through various mechanisms, including release from intracellular stores and influx from the extracellular environment. nih.govnih.gov

Effects on Cyclic Adenosine Monophosphate (cAMP) Levels

As a direct consequence of its ability to modulate adenylate cyclase activity, N6-(p-Hydroxyphenethyl)-adenosine can alter intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting adenylate cyclase, adenosine analogues can lead to a decrease in cAMP accumulation. nih.gov For example, in 3T3-L1 adipocytes, the adenosine analogue PIA was found to reduce isoproterenol-induced cAMP accumulation. nih.gov

Enzyme Inhibition and Allosteric Modulation (e.g., Trypanosoma brucei Phosphoglycerate Kinase)

N6-(p-Hydroxyphenethyl)-adenosine and its analogues have been investigated as inhibitors of specific enzymes, highlighting their potential for therapeutic applications. One notable example is the inhibition of phosphoglycerate kinase (PGK) from the parasite Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.gov

In a study focused on developing adenosine analogues as anti-trypanosomal drugs, a series of N6-substituted adenosine analogues were synthesized and tested for their ability to inhibit T. brucei PGK. nih.gov The compound 2-amino-N6-[2''-(p-hydroxyphenyl)ethyl]-adenosine demonstrated a significant inhibitory effect on this enzyme, with an IC50 of 130 µM, representing a 23-fold improvement over adenosine. nih.gov X-ray crystallography studies revealed that this analogue binds to the enzyme in a novel "flipped and rotated" mode compared to the natural substrate, ADP. nih.gov This suggests an allosteric mechanism of inhibition, where the compound binds to a site distinct from the active site, inducing a conformational change that reduces the enzyme's activity.

Impact on Mitochondrial Functionality, Reactive Oxygen Species Production, and Mitophagy

Mitochondria, the powerhouses of the cell, are also a major source of intracellular reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules that can cause damage to cellular components if their levels are not properly controlled. Mitophagy is a selective form of autophagy that targets and degrades damaged or dysfunctional mitochondria, thus playing a crucial role in mitochondrial quality control and limiting ROS production. nih.govnih.gov

While direct studies on the impact of N6-(p-Hydroxyphenethyl)-adenosine on these specific mitochondrial processes are limited, the known effects of adenosine analogues on cellular signaling pathways suggest potential indirect influences. For instance, signaling pathways that regulate autophagy and mitophagy, such as those involving mTOR and AMPK, can be modulated by cAMP levels and calcium dynamics, both of which can be affected by adenosine receptor activation. nih.gov Mitochondrial ROS themselves can stimulate mitophagy as a protective mechanism to remove the source of oxidative stress. nih.gov Therefore, by influencing upstream signaling events, N6-(p-Hydroxyphenethyl)-adenosine could potentially modulate mitochondrial function, ROS production, and the intricate process of mitophagy.

Methodological Approaches and Experimental Techniques in Researching N6 P Hydroxyphenethyl Adenosine

Quantitative Radioligand Binding Assays for Receptor Characterization

Quantitative radioligand binding assays are fundamental in characterizing the affinity of N6-(p-Hydroxyphenethyl)-adenosine for its target receptors, primarily the adenosine (B11128) receptors (A1, A2A, A2B, and A3). These assays utilize a radiolabeled ligand, a molecule with a radioactive isotope attached, that specifically binds to the receptor of interest.

The basic principle involves incubating a preparation of cells or membranes expressing the target receptor with the radioligand. In competition binding experiments, increasing concentrations of an unlabeled compound, such as N6-(p-Hydroxyphenethyl)-adenosine, are added to displace the radioligand from the receptor. The amount of radioactivity bound to the receptors is then measured, allowing for the determination of the inhibitory constant (Ki). The Ki value represents the concentration of the competing ligand that occupies 50% of the receptors at equilibrium and is a measure of the ligand's affinity.

For instance, studies have employed radioligands like [3H]N6-R-phenylisopropyladenosine ([3H]R-PIA) for A1 adenosine receptors and [125I]N6-(4-amino-3-iodobenzyl)-adenosine-5′-N-methyluronamide ([125I]I-AB-MECA) for A3 adenosine receptors to determine the binding affinities of various adenosine derivatives. nih.gov A related compound, N6-p-Hydroxyphenylisopropyladenosine (HPIA), has been labeled with [125I] to create a high-affinity agonist radioligand for characterizing A1 adenosine receptors. nih.gov The specific binding of [125I]HPIA is saturable, reversible, and stereospecific. nih.gov

Table 1: Examples of Radioligands Used in Adenosine Receptor Binding Assays

RadioligandTarget ReceptorApplication
[3H]R-PIAA1 Adenosine ReceptorDetermining agonist binding affinity. nih.gov
[125I]I-AB-MECAA3 Adenosine ReceptorDetermining agonist binding affinity. nih.gov
[125I]HPIAA1 Adenosine ReceptorCharacterizing agonist binding properties. nih.gov
[3H]CGS21680A2A Adenosine ReceptorDetermining agonist binding affinity. nih.gov

These assays have revealed that structural modifications to the N6-substituent of adenosine can significantly impact receptor affinity and selectivity. nih.gov For example, N6-(2-Phenylethyl)adenosine demonstrates potent agonism at rat A1, human A1, and human A3 adenosine receptors with Ki values of 11.8 nM, 30.1 nM, and 0.63 nM, respectively. medchemexpress.com

Functional Assays for Signaling Pathway Analysis

Once the binding affinity of N6-(p-Hydroxyphenethyl)-adenosine is established, functional assays are employed to determine its efficacy, i.e., its ability to activate the receptor and initiate downstream signaling cascades.

cAMP Accumulation Assays: Adenosine receptors, being G protein-coupled receptors (GPCRs), often modulate the activity of adenylyl cyclase, the enzyme responsible for producing cyclic adenosine monophosphate (cAMP). nih.govnih.gov A1 and A3 receptors typically couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Conversely, A2A and A2B receptors usually couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP. Assays measuring the inhibition of forskolin-stimulated cAMP production are commonly used to assess the agonistic or antagonistic properties of compounds at Gi-coupled receptors. nih.gov

[35S]GTPγS Binding Assays: This assay directly measures the activation of G proteins by a receptor agonist. In the inactive state, G proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. [35S]GTPγS is a non-hydrolyzable analog of GTP that, when radiolabeled, can be used to quantify the extent of G protein activation. An increase in [35S]GTPγS binding in the presence of a ligand indicates agonist activity. nih.gov

β-arrestin Recruitment Assays: Following agonist-induced activation, GPCRs are often phosphorylated, leading to the recruitment of β-arrestin proteins. nih.gov β-arrestins play a crucial role in receptor desensitization and internalization, and can also initiate their own signaling pathways. nih.gov β-arrestin recruitment can be measured using various techniques, such as split-luciferase complementation assays, where the receptor and β-arrestin are fused to two halves of a luciferase enzyme. nih.gov Upon their interaction, the luciferase fragments come into proximity, reconstituting enzyme activity and producing a measurable light signal. nih.gov

Cellular Viability and Apoptosis Assays in In Vitro Studies

Researchers utilize cellular viability and apoptosis assays to investigate the effects of N6-(p-Hydroxyphenethyl)-adenosine and related compounds on cell health and survival, particularly in the context of cancer research. nih.gov

Cellular Viability Assays: These assays, such as the MTT or MTS assay, measure the metabolic activity of cells, which is generally proportional to the number of viable cells. researchgate.netassaygenie.com They are used to determine the cytotoxic or cytostatic effects of a compound. For example, N6-(2-hydroxyethyl)-adenosine (HEA) has been shown to exert cytotoxic effects on gastric carcinoma cells in a dose- and time-dependent manner, with IC50 values of 86.66 μM for SGC-7901 cells and 94.46 μM for AGS cells. nih.gov

Apoptosis Assays: Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents can eliminate tumor cells. Several methods are used to detect apoptosis:

Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. Flow cytometry analysis of cells stained with both allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells. nih.gov Studies have shown that HEA can significantly increase the apoptotic rate in gastric carcinoma cells. nih.gov

Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis. Assays that measure the activity of key executioner caspases, like caspase-3, can confirm the induction of apoptosis. nih.gov

Research suggests that the pro-apoptotic effects of some N6-substituted adenosine derivatives are linked to their intracellular conversion into corresponding mononucleotides, which can lead to a decrease in ATP production and trigger apoptosis. nih.gov

Enzyme Activity Assays

The activity of specific enzymes can be modulated by N6-(p-Hydroxyphenethyl)-adenosine or its metabolites, and enzyme activity assays are used to quantify these effects.

Phosphoglycerate Kinase (PGK) Assays: PGK is a key enzyme in glycolysis, catalyzing the transfer of a phosphate (B84403) group from 1,3-bisphosphoglycerate to ADP to produce 3-phosphoglycerate (B1209933) and ATP. nih.govwikipedia.org The activity of PGK can be measured spectrophotometrically by coupling its reaction to another enzyme that produces a change in absorbance at a specific wavelength. Due to its role in ATP generation, any interference with PGK activity could have significant cellular consequences. Some N6-substituted adenosine triphosphate analogs have been studied for their ability to be recognized by and act as substrates for kinases. nih.gov

In Vitro and Ex Vivo Tissue Bath Preparations for Organ-Level Responses

To understand the physiological effects of N6-(p-Hydroxyphenethyl)-adenosine on a whole organ or tissue level, in vitro and ex vivo tissue bath preparations are employed. nih.govnih.gov This technique allows for the study of the contractile or relaxant responses of isolated tissues, such as smooth muscle from blood vessels or airways, in a controlled environment. nih.gov

The tissue is suspended in a temperature-controlled bath containing a physiological salt solution and aerated with a gas mixture. The tissue is connected to a force transducer that measures changes in tension. The effects of adding N6-(p-Hydroxyphenethyl)-adenosine to the bath can then be recorded, providing information on its functional effects at the tissue level. This method is crucial for translating receptor-level findings to a more integrated physiological response. nih.gov

Application of Molecular Modeling and Computational Chemistry for Ligand-Receptor Interactions

Molecular modeling and computational chemistry are powerful tools used to visualize and predict the interactions between ligands like N6-(p-Hydroxyphenethyl)-adenosine and their receptors at an atomic level. sissa.it

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. It helps to identify key amino acid residues in the receptor's binding pocket that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces. uoa.gr

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing researchers to study the stability of the binding pose and the conformational changes that occur upon ligand binding. uoa.gr

These computational approaches can guide the design of new analogs with improved affinity and selectivity by predicting how structural modifications will affect receptor binding. sissa.it For example, homology models of adenosine receptors have been used to understand the species-specific differences in ligand binding and to design novel, selective A3 adenosine receptor modulators. nih.gov

Development and Application of Radioligands for Positron Emission Tomography (PET) Imaging in Preclinical Models

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in living subjects. nih.gov The development of radioligands for PET imaging that target adenosine receptors is an active area of research.

A suitable PET radioligand must be labeled with a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18), be able to cross the blood-brain barrier (for neuroreceptor imaging), and bind with high affinity and selectivity to its target receptor. nih.gov

The development of agonist PET radiotracers for adenosine receptors has been challenging due to the limited blood-brain barrier permeability of many adenosine-like molecules. nih.gov However, successful PET radioligands, such as [11C]MPDX for the A1 receptor, have been developed and used in preclinical models to study receptor distribution and occupancy in various physiological and pathological conditions, such as cerebral ischemia. nih.gov These tools are invaluable for in vivo pharmacology studies and for the preclinical evaluation of new therapeutic agents that target adenosine receptors.

Future Directions and Emerging Research Perspectives for N6 P Hydroxyphenethyl Adenosine Analogues

Identification of Novel Receptor Subtypes or Off-Target Interactions

While the primary targets of N6-substituted adenosine (B11128) analogues are the adenosine receptors (A1, A2A, A2B, and A3), future research is increasingly focused on identifying novel receptor subtypes or significant off-target interactions that could contribute to their pharmacological profiles. This exploration is critical for understanding the complete mechanism of action and for identifying potential new therapeutic applications or unforeseen side effects.

Evidence suggests that the effects of some N6-substituted adenosine analogues may not be mediated solely by the known adenosine receptors. For instance, the analogue N6-(5-hydroxy-2-pyridyl)-methyl-adenosine (HPMA) has been shown to exert depressive effects on rat vas deferens that were not blocked by a selective A1 antagonist, indicating a potential non-A1 mechanism of action nih.gov. Similarly, N(6)-(2-Hydroxyethyl)adenosine (HEA), first isolated from Cordyceps pruinosa, was identified as a calcium antagonist, an activity that may be independent of adenosine receptor signaling nih.govplos.org.

Furthermore, research into other analogues has revealed direct interactions with other significant biological targets. A notable example is N6-(4-hydroxybenzyl)-adenosine (NHBA), which not only activates the A2A receptor but also inhibits the equilibrative nucleoside transporter 1 (ENT1) nih.govnih.gov. This dual action is significant as ENT1 modulation can impact a wide range of physiological processes by altering extracellular adenosine levels. In a different context, a high-throughput screening identified four N6-substituted adenosine analogues as potent inhibitors of the JAK2/STAT3 signaling pathway, which is a critical pathway in oncogenesis nih.gov. This finding positions these analogues as potential targeted cancer therapeutics, an application far removed from their traditional role as adenosine receptor modulators.

Future investigations will likely employ advanced screening techniques and proteomics to systematically map the interactome of N6-(p-Hydroxyphenethyl)-adenosine analogues, which will be instrumental in uncovering these novel interactions and clarifying their biological relevance.

Development of Highly Selective Adenosine Receptor Subtype Modulators

A major goal in the field is the development of analogues with high selectivity for a single adenosine receptor subtype. Such selectivity is crucial for minimizing off-target effects and for creating targeted therapies for specific diseases. The N6-position of adenosine is a key site for modification to achieve this selectivity sigmaaldrich.com.

Structure-activity relationship (SAR) studies have demonstrated that the nature of the N6-substituent profoundly influences receptor affinity and selectivity. For example, modifications to the N6-(2-phenylethyl) moiety in truncated (N)-methanocarba nucleosides have been shown to enhance affinity for the A3 adenosine receptor (A3AR), particularly the mouse A3AR nih.gov. Research has shown that stereochemistry and steric bulk are critical factors; for instance, stereoselectivity was observed between N6-(R-1-phenylethyl)adenosine and its (S)-enantiomer at the rat A3AR, but not the human A3AR nih.gov.

The development of highly selective ligands is an ongoing effort. One analogue, N6-[(1S,2R)-2-Phenyl-1-cyclopropyl]adenosine, was found to be 1100-fold more potent in binding to the human A3AR compared to the rat A3AR, highlighting the potential for creating species-specific and highly selective compounds nih.gov. The table below summarizes the selectivity profiles of various N6-substituted adenosine analogues for different adenosine receptor subtypes.

Compound/Analogue ClassPrimary Receptor Target(s)Key Findings on SelectivityReference(s)
N6-alkyl-substituted adenosinesHuman A3ARSmall N6-alkyl groups are associated with selectivity for human A3ARs over rat A3ARs. nih.gov
N6-(endo-Norbornyl)adenosineA1ARMost selective for both rat and human A1ARs in the studied series. nih.gov
N6-arylmethyl analoguesA1AR and A3ARTend to be more potent in binding to A1 and A3 vs. A2AARs. nih.gov
DPMAA2AAR (agonist), Human A3AR (antagonist)Potent A2AAR agonist that also acts as a moderately potent antagonist at the human A3AR. nih.gov
N6-[(1S,2R)-2-Phenyl-1-cyclopropyl]adenosineHuman A3ARDemonstrates 1100-fold higher potency for human A3AR compared to rat A3AR. nih.gov
Truncated (N)-methanocarba nucleosides with N6-(2-phenylethyl) substitutionA3ARThis substitution enhances mA3AR affinity. nih.gov

Future research will continue to leverage computational modeling and synthetic chemistry to design and produce novel analogues with even greater subtype selectivity, paving the way for more precise therapeutic interventions.

Exploration of Polypharmacological Profiles for Complex Biological Systems

In contrast to the pursuit of highly selective agents, another emerging perspective is the deliberate exploration of polypharmacology—designing single compounds that interact with multiple targets. Such compounds could be particularly effective for treating complex diseases that involve multiple pathological pathways.

Several N6-substituted adenosine analogues already exhibit such polypharmacological profiles. As mentioned previously, N6-(4-hydroxybenzyl)-adenosine (NHBA) is a dual-acting agent that activates the A2A receptor and inhibits ENT1 nih.gov. This combination may be particularly beneficial in conditions like alcohol use disorder, where both adenosine signaling and its transport are implicated nih.govnih.gov.

Similarly, the discovery of dual-acting A1/A3 agonists suggests potential applications in cardioprotection, where both receptor subtypes play a role sigmaaldrich.comnih.gov. The ability of some analogues to act as agonists at certain adenosine receptor subtypes while antagonizing others, like DPMA (A2A agonist, A3 antagonist), further illustrates the potential for complex pharmacological profiles nih.gov. The identification of N6-substituted adenosine analogues that also inhibit JAK2 opens up the possibility of simultaneously targeting cell surface receptors and intracellular signaling cascades, a strategy that could be highly effective in certain cancers nih.gov.

Future research will focus on the rational design of analogues with specific multi-target profiles tailored to the pathophysiology of complex diseases like neurodegenerative disorders, cancer, and inflammatory conditions.

Applications in Advanced Preclinical Disease Models

The therapeutic potential of N6-(p-Hydroxyphenethyl)-adenosine analogues is being actively investigated in a variety of advanced preclinical disease models.

Neurodegenerative and Neuropsychiatric Models: Adenosine signaling is deeply involved in neuronal function, and its dysregulation is implicated in numerous neurological and psychiatric conditions nih.gov. Analogues of N6-(p-Hydroxyphenethyl)-adenosine are being tested in relevant models. For instance, N6-(4-hydroxybenzyl)-adenosine (NHBA) has been shown to reduce ethanol (B145695) drinking and seeking behaviors in mouse models of alcohol use disorder nih.govnih.gov. This analogue has also been reported to have beneficial effects in models of Huntington's disease and ischemia nih.gov. The development of A2A receptor antagonists is also being pursued for conditions like Parkinson's disease sigmaaldrich.com.

Inflammatory Models: Adenosine is a potent endogenous regulator of inflammation, with its effects largely mediated by A2A and A3 receptors mdpi.comscienceopen.com. N6-substituted analogues are being explored for their anti-inflammatory properties. N(6)-(2-Hydroxyethyl)adenosine (HEA) has been shown to attenuate pro-inflammatory responses in macrophage cell lines by suppressing the TLR4-mediated NF-κB signaling pathway nih.gov. Given that A2A receptor agonists can suppress excessive inflammation and A3 receptor agonists are being targeted for inflammatory diseases like arthritis, these analogues hold significant promise sigmaaldrich.commdpi.com.

Oncological Models: The tumor microenvironment is often characterized by high levels of immunosuppressive adenosine, which can inhibit the function of cytotoxic T cells via the A2A receptor nih.gov. This makes A2A antagonists a promising strategy for cancer immunotherapy. Furthermore, some short-chain N6-substituted adenosine analogues have demonstrated direct antitumor properties in both in vitro and in vivo cancer models, including mammary carcinoma nih.gov. The discovery that certain analogues can inhibit the JAK2/STAT3 pathway, a key driver in many cancers, provides another avenue for their application in oncology nih.gov. A3 receptor agonists are also being investigated as potential cancer therapies sigmaaldrich.com.

The table below provides a summary of the applications of specific N6-substituted adenosine analogues in various preclinical models.

AnalogueDisease Model ApplicationMechanism/TargetReference(s)
N6-(4-hydroxybenzyl)-adenosine (NHBA)Alcohol Use Disorder, Huntington's Disease, IschemiaA2A Receptor Agonist, ENT1 Inhibitor nih.gov, nih.gov
N(6)-(2-Hydroxyethyl)adenosine (HEA)InflammationSuppresses TLR4-mediated NF-κB signaling nih.gov
N6-allyl-, N6-isopropyl-, N6-propargyl-adenosineMammary CarcinomaAntitumor activity nih.gov
Various N6-substituted adenosine analoguesHuman Cancers with activated STAT3JAK2/STAT3 pathway inhibition nih.gov

Integration with Systems Biology and Omics Approaches for Comprehensive Mechanistic Understanding

To fully comprehend the complex biological effects of N6-(p-Hydroxyphenethyl)-adenosine analogues, future research must integrate systems biology and multi-omics approaches (genomics, transcriptomics, proteomics, and metabolomics) nih.govnih.gov. These powerful technologies allow for a holistic view of the molecular changes induced by these compounds, moving beyond a single target or pathway researchgate.net.

By generating and integrating multi-omics data from the same set of samples treated with an adenosine analogue, researchers can build comprehensive models of the compound's mechanism of action nih.gov. For example, transcriptomics can reveal changes in gene expression, proteomics can identify alterations in protein levels and post-translational modifications, and metabolomics can uncover shifts in metabolic pathways nih.govnih.gov.

This approach is particularly relevant for understanding the roles of modified adenosines in cellular metabolism and disease. Recent research using such methods has unveiled a fundamental pathway for metabolizing RNA-derived modified adenosines like N6-methyladenosine (m6A), N6,N6-dimethyladenosine (m6,6A), and N6-isopentenyladenosine (i6A) biorxiv.org. Disruptions in this pathway were shown to impair energy balance and contribute to metabolic diseases by affecting key regulators like AMP-activated protein kinase (AMPK) biorxiv.org.

Applying similar systems biology and omics strategies to N6-(p-Hydroxyphenethyl)-adenosine and its analogues could:

Identify novel biomarkers of drug response.

Uncover unexpected mechanisms of action or off-target effects.

Reveal the complex cross-talk between different signaling pathways affected by the compound.

Facilitate the development of personalized medicine approaches by identifying patient populations most likely to respond to a particular analogue.

The integration of these high-throughput technologies represents a critical step towards a more complete and nuanced understanding of the pharmacology of N6-(p-Hydroxyphenethyl)-adenosine analogues, ultimately accelerating their translation into effective clinical therapies nih.gov.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.